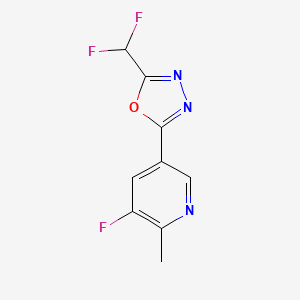

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole

Description

Properties

Molecular Formula |

C9H6F3N3O |

|---|---|

Molecular Weight |

229.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H6F3N3O/c1-4-6(10)2-5(3-13-4)8-14-15-9(16-8)7(11)12/h2-3,7H,1H3 |

InChI Key |

WLINDKNEGARWCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=NN=C(O2)C(F)F)F |

Origin of Product |

United States |

Biological Activity

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

- Molecular Formula : C9H6F3N3O

- Molecular Weight : 229.159 g/mol

- IUPAC Name : this compound

- Structure : Chemical Structure

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Study Findings : Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives showed potent activity against Mycobacterium bovis BCG, inhibiting both active and dormant states of the bacteria. The binding affinity to the mycobacterial enoyl reductase (InhA) enzyme was highlighted as a key mechanism of action .

| Compound | Activity | Target |

|---|---|---|

| Compound 8a | Strongly inhibits | Mycobacterium bovis BCG |

| Compound 17a | Active against | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

-

Cytotoxicity Studies : In vitro studies revealed that the compound exhibited cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- CEM (acute lymphoblastic leukemia)

- Mechanism of Action : Flow cytometry assays demonstrated that the compound induced apoptosis in MCF-7 cells in a dose-dependent manner. Western blot analysis indicated an increase in p53 expression and caspase-3 cleavage, suggesting activation of apoptotic pathways .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, multiple oxadiazole derivatives were synthesized and tested against various cancer cell lines. The findings suggested that modifications in the oxadiazole structure could enhance biological activity significantly. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 15.63 |

| Reference (Tamoxifen) | MCF-7 | 10.38 |

This highlights the potential for developing new analogs with improved efficacy based on structural modifications .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of oxadiazole derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The most promising compounds exhibited lower MIC values compared to conventional antibiotics like gentamicin .

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole:

Basic Information

- Name: this compound

- Molecular Formula:

- Molecular Weight: 229.159 g/mol

- CAS Registry Number: While not explicitly stated in all search results, CAS number 1804427-74-4 is associated with this compound .

- SMILES Notation: Cc1ncc(cc1F)c2oc(nn2)C(F)F

- InChI: InChI=1S/C9H6F3N3O/c1-4-6(10)2-5(3-13-4)8-14-15-9(16-8)7(11)12/h2-3,7H,1H3

Properties

Availability and Usage

- Supplier: Available for purchase from multiple suppliers including Toronto Research Chemicals (TRC) .

- For Research Use Only: This compound is intended for laboratory, scientific, industrial, and research purposes. It is not meant for human or animal consumption or use as a therapeutic agent .

Potential Applications

While the search results do not explicitly detail the specific applications of this compound, they do provide some context clues:

- Research Compound: The compound is sold as a "research compound" . This suggests it is primarily used in scientific research and development, potentially as a building block or reference material in chemical synthesis and experimentation.

- CCR8 receptor modulators: It may be related to aryl- and heteroaryl-sulfonamide derivatives as CCR8 receptor modulators .

Safety and Handling

Chemical Reactions Analysis

Hydrolysis Reactions in HDAC6 Inhibition

The compound acts as a mechanism-based inhibitor of HDAC6, undergoing enzymatic hydrolysis to form reactive intermediates . Key steps include:

-

Nucleophilic Attack : The zinc-bound water in HDAC6’s active site attacks the sp² carbon adjacent to the difluoromethyl group, destabilizing the oxadiazole ring .

-

Ring Opening : This results in cleavage of the oxadiazole ring, producing difluoroacetylhydrazide (DFAcH) .

-

Secondary Hydrolysis : DFAcH is further hydrolyzed to hydrazide and difluoroacetic acid, either through solvent-driven processes or enzyme-catalyzed reactions .

Table 1 : Key intermediates and their properties

| Intermediate | Role in Inhibition | Binding Affinity | Selectivity for HDAC6 |

|---|---|---|---|

| Oxadiazole (parent) | Substrate recognition | Moderate | High |

| DFAcH | Tight-binding intermediate | High | Exclusive |

| Hydrazide | Final product (weak binder) | Low | None |

Reaction Kinetics and Selectivity

The inhibition follows a two-step slow-binding mechanism :

-

Fast equilibrium binding of the intact oxadiazole to HDAC6 (Kₐ = 0.53 μM) .

-

Slow isomerization to the DFAcH-enzyme complex (kₒₙ = 0.0027 s⁻¹), leading to irreversible inhibition .

Selectivity arises from:

Influence of Fluorine Substituents

The difluoromethyl group enhances reactivity through:

-

Electron-withdrawing effects , polarizing the oxadiazole ring for nucleophilic attack .

-

Hydrophobic interactions with Pro571 and Cys584 in HDAC6’s active site .

Structural Insights from Crystallography

X-ray data (PDB: 7O2R) reveal:

-

The oxadiazole’s nitrogen coordinates with Zn²⁺ (2.4 Å distance) .

-

A water molecule bridges the catalytic histidines (His573/His574) and the electrophilic sp² carbon .

Figure 1 : Proposed reaction mechanism in HDAC6 inhibition

text1. [Zn²⁺-H₂O] attacks oxadiazole → DFAcH formation 2. DFAcH binds Zn²⁺ → Irreversible inhibition 3. Solvent hydrolysis → Hydrazide release

This compound’s reactivity underscores its potential as a selective HDAC6 inhibitor, with applications in oncology and neurodegenerative disease research . Future studies may explore its utility in covalent drug design or as a template for isoform-specific inhibitors.

Comparison with Similar Compounds

Structural and Functional Analogues

HDAC6 Inhibitors

Compounds such as 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole () share the difluoromethyl-oxadiazole scaffold. These derivatives exhibit HDAC6 selectivity (IC50 < 100 nM) due to strong interactions with the enzyme's catalytic pocket. The difluoromethyl group mimics the acetyl-lysine substrate, while aromatic substituents (e.g., benzo[b]thiophen) enhance hydrophobic interactions. In contrast, the target compound’s 5-fluoro-6-methylpyridine group may alter binding kinetics or selectivity due to its smaller size and electron-withdrawing fluorine atoms .

Antibacterial Agents

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () demonstrates potent antibacterial activity against Xanthomonas oryzae (Xoo), with an EC50 of 0.17 µg/mL, outperforming bismerthiazol. The methylsulfonyl and 4-fluorophenyl groups disrupt bacterial membranes or enzymes. Comparatively, the target compound’s difluoromethyl and pyridine substituents may offer enhanced penetration or resistance to metabolic degradation, though empirical validation is needed .

Antifungal and Herbicidal Compounds

1,3,4-Oxadiazole thioether derivatives (e.g., 5a, 5e, 5g in ) show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. The trifluoromethylpyrazole and benzylthio groups are critical for binding to succinate dehydrogenase (SDH).

Anti-inflammatory Derivatives

Oxadiazoles with 3-(4-bromophenyl)propan-3-one and 4-chlorophenyl groups () exhibit 59.5–61.9% anti-inflammatory activity (vs. indomethacin: 64.3%). The target’s fluoropyridine group may reduce COX-2 affinity compared to bulkier aryl ketones, but its fluorination could improve metabolic stability .

Data Table: Key Comparisons

Mechanistic and Substituent Effects

- Difluoromethyl Group : Critical in HDAC6 inhibitors for mimicking acetyl-lysine and enhancing selectivity. Its electron-withdrawing nature stabilizes oxadiazole ring electronics .

- Fluorinated Aromatic Substituents : Fluorine atoms improve bioavailability and target affinity. The target’s 5-fluoro-6-methylpyridine may enhance membrane permeability compared to bulkier groups (e.g., benzo[b]thiophen) .

- Thioether vs. Sulfonyl Groups : Thioethers in pesticidal compounds enable SDH binding, while sulfonyl groups in antibacterial agents disrupt bacterial membranes. The target lacks these, suggesting divergent mechanisms .

Preparation Methods

General Synthetic Route

Step 1: Preparation of Pyridinyl Hydrazide Intermediate

The synthesis begins with the preparation of a hydrazide derivative of 5-fluoro-6-methylpyridin-3-carboxylic acid or its ester. This intermediate serves as the precursor for oxadiazole ring formation.

Step 2: Introduction of Difluoromethyl Group

The difluoromethyl group is introduced typically via reaction with difluoroacetic acid derivatives or difluoromethylating agents such as difluoroacetic anhydride or difluoroacetic acid fluoride analogs. This step is crucial for imparting the desired fluorinated functionality.

Step 3: Cyclization to Form 1,3,4-Oxadiazole

Cyclodehydration or cyclodesulfurization is performed to close the ring, often using reagents like Burgess reagent or phosphorus oxychloride under controlled temperatures (e.g., 60–90 °C) to yield the 2-(difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole core.

Representative Reaction Conditions (from literature)

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine monohydrate, MeOH | 70 °C | 3 hours | - | Formation of hydrazide intermediate |

| 2 | Difluoroacetic anhydride or difluoroacetic acid fluoride, DMF | 70 °C | 1 hour | - | Introduction of difluoromethyl group |

| 3 | Burgess reagent, THF | 60 °C | 18 hours | 70–85 | Cyclodehydration to form oxadiazole ring |

This sequence is adapted from mechanistic studies on HDAC6 inhibitor analog synthesis, demonstrating the feasibility of incorporating fluorinated groups and heteroaromatic substituents in a stepwise manner.

Analytical Data and Reaction Monitoring

The synthesis is typically monitored by chromatographic techniques such as HPLC and characterized by spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR): Proton, fluorine, and carbon NMR confirm the presence of difluoromethyl and pyridinyl groups.

- Mass Spectrometry (MS): Confirms molecular weight (229.16 g/mol) consistent with the molecular formula C9H6F3N3O.

- Infrared Spectroscopy (IR): Identifies characteristic oxadiazole ring vibrations and C-F bonds.

- Elemental Analysis: Validates compound purity and composition.

Summary Table of Preparation Methods for this compound

The preparation of this compound is achieved primarily through the synthesis of hydrazide intermediates, introduction of difluoromethyl groups, and subsequent cyclization to form the oxadiazole ring. The methods leverage classical cyclodehydration and modern reagents like Burgess reagent, with options for microwave acceleration. These approaches provide efficient access to this compound, which is significant for developing selective HDAC6 inhibitors.

The synthesis is supported by comprehensive analytical characterization, ensuring the structural integrity and purity of the final product. The choice of method depends on available reagents, desired scale, and equipment, with each offering trade-offs between yield, reaction time, and operational complexity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole, and how can its purity be validated?

- Methodological Answer : A multi-step synthesis is typically employed, starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate, followed by cyclization and functionalization steps to introduce the pyridinyl and difluoromethyl groups. Purity validation involves ¹H NMR (to confirm proton environments), ¹³C NMR (for carbon skeleton verification), and HRMS (to confirm molecular weight). X-ray crystallography can resolve structural ambiguities, as demonstrated for similar oxadiazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent patterns and confirms aromaticity (e.g., pyridinyl protons at δ 7.5–8.5 ppm, oxadiazole carbons at ~165–170 ppm).

- HRMS : Validates molecular formula (e.g., exact mass for C₉H₇F₃N₃O).

- X-ray diffraction : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects .

Q. What in vitro assays are recommended for initial screening of antifungal activity for this compound?

- Methodological Answer : Use mycelial growth inhibition assays against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Measure inhibition rates (%) and compare to controls (e.g., penthiopyrad). Dose-response curves (IC₅₀) and microscopy for hyphal morphology changes are further validation steps .

Advanced Research Questions

Q. How does molecular docking contribute to understanding the bioactivity of 1,3,4-oxadiazole derivatives against fungal pathogens?

- Methodological Answer : Docking against target proteins (e.g., SDH, PDB:2FBW) identifies key interactions, such as hydrogen bonding between the oxadiazole carbonyl and Arg43 residue. Comparative analysis with lead compounds (e.g., penthiopyrad) reveals conserved binding motifs, guiding rational modifications (e.g., introducing electron-withdrawing groups to enhance affinity) .

Q. What contradictions exist in the reported biological activities of 1,3,4-oxadiazole derivatives, and how can they be resolved through experimental design?

- Methodological Answer : Discrepancies in chlorophyll content restoration (e.g., 20 μg/mL treatment showing incomplete recovery despite strong antifungal activity ) may arise from assay variability. Resolve via:

- Standardized protocols : Fixed inoculum density, controlled humidity.

- Multi-omics integration : Pair phenotypic data with transcriptomics (e.g., RNA-seq of Xoo-infected rice) to identify off-target effects.

Q. How does this compound influence gene expression related to bacterial exopolysaccharide (EPS) production?

- Methodological Answer : At 20 μg/mL, the compound downregulates gumB (94.9% inhibition), gumG (68.1%), and gumM (86.8%) in Xanthomonas oryzae (Xoo), disrupting EPS polymerization. Validate via qRT-PCR with primers targeting these genes and correlate with EPS quantification (e.g., phenol-sulfuric acid method) .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in treating peripheral neuropathy via HDAC6 inhibition?

- Methodological Answer : Use chemotherapy-induced peripheral neuropathy (CIPN) models in rodents (e.g., paclitaxel-treated rats). Assess:

- Biomarkers : Acetylated α-tubulin (HDAC6 activity marker) in dorsal root ganglia.

- Behavioral endpoints : Mechanical allodynia (von Frey test) and thermal hyperalgesia .

Q. How can structure-activity relationship (SAR) studies optimize the HDAC6 inhibitory activity of 1,3,4-oxadiazole derivatives?

- Methodological Answer :

- Substituent variation : Replace difluoromethyl with trifluoromethyl to enhance lipophilicity and HDAC6 binding.

- Scaffold hopping : Introduce benzo[b]thiophen-3-yl tetrazoles (as in WO2022029041A1) to improve selectivity over HDAC1/2.

- Computational guidance : Free energy perturbation (FEP) calculations to predict binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.